

# Taltobulin intermediate-12 chemical structure and properties

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## Compound of Interest

Compound Name: Taltobulin intermediate-12

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## In-Depth Technical Guide: Taltobulin Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Taltobulin intermediate-12**, a key building block in the synthesis of the potent anticancer agent Taltobulin (HTI-286). This document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and includes relevant diagrams to illustrate its role in the broader Taltobulin synthesis pathway.

## Chemical Structure and Properties

**Taltobulin intermediate-12** is chemically identified as N-(tert-Butoxycarbonyl)-L-valine methyl ester. Its chemical structure and key properties are summarized below.

Chemical Structure:

*Figure 1: Chemical Structure of **Taltobulin Intermediate-12***

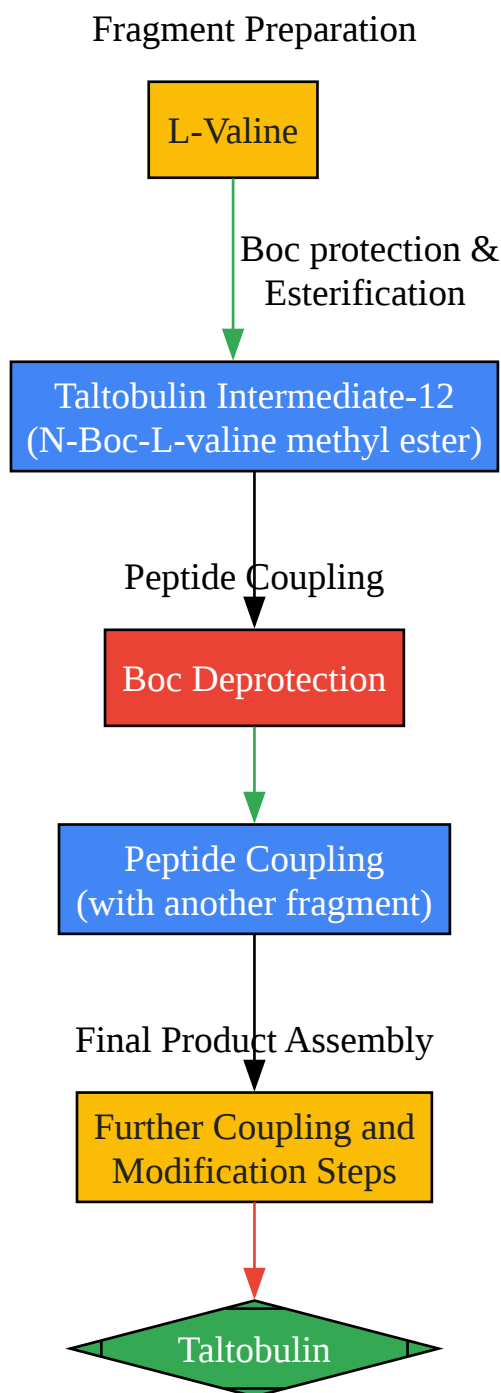
Chemical Properties:

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C11H21NO4  | [1]    |
| Molecular Weight  | 231.29 g/mol   | [1]    |
| CAS Number        | 58561-04-9   | [1]    |
| Appearance        | White fine crystalline powder  | [2]    |
| Melting Point     | 77-80 °C   | [2]    |
| Optical Activity  | [α] <sub>D</sub> <sup>20</sup> -22°, c = 1 in methanol                             | [1]    |
| Boiling Point     | 194 °C   | [1]    |
| Density           | 1.004 g/mL at 25 °C  | [1]    |
| Solubility        | Soluble in Chloroform, DMF, DMSO, Methanol. Insoluble in water.                    | [2]    |
| SMILES            | <chem>COC(=O)C(C)C</chem>  | [1]    |
| InChI             | 1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-m/s1 | [1]    |

## Role in Taltobulin Synthesis

Taltobulin is a synthetic analogue of the natural product hemiasterlin and has been investigated as a potent antimicrotubule agent in cancer therapy. The synthesis of Taltobulin is a multi-step process involving the coupling of three key fragments, often referred to as fragments A, B, and C.[3] **Taltobulin intermediate-12**, as N-(tert-Butoxycarbonyl)-L-valine methyl ester, serves as a crucial precursor for one of these fragments. The Boc (tert-Butoxycarbonyl) group is a common protecting group for the amine functionality of the amino acid, preventing unwanted side reactions during synthesis. The methyl ester protects the carboxylic acid group.

The following diagram illustrates a generalized workflow for the utilization of an N-Boc protected amino acid ester in peptide synthesis, which is central to the construction of the Taltobulin molecule.



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Figure 2: Role of Intermediate-12 in Taltobulin Synthesis

## Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-Boc-amino acid methyl esters, which can be adapted for the specific synthesis of **Taltobulin intermediate-12**.

### General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides

This procedure describes the esterification of the amino acid.

Materials:

- L-Valine (1 equivalent)
- Methanol
- Freshly distilled chlorotrimethylsilane (TMSCl) (2 equivalents)

Procedure:

- To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring using a magnetic stirrer.[4]
- Add methanol (100 mL) to the mixture.[4]
- Stir the resulting solution or suspension at room temperature.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[4]

### General Procedure for N-Boc Protection

This procedure describes the addition of the Boc protecting group.

Materials:

- Amino acid methyl ester hydrochloride (1 equivalent)
- Tetrahydrofuran (THF)
- Water
- Sodium bicarbonate (NaHCO<sub>3</sub>) (3 equivalents)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1 equivalent)
- Ethyl acetate
- Brine

#### Procedure:

- Dissolve the  $\alpha$ -amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.<sup>[3]</sup>
- Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq.) and Boc<sub>2</sub>O (1.0 eq.).<sup>[3]</sup>
- Stir the mixture at room temperature for 10 hours.<sup>[3]</sup>
- Remove the volatile components of the reaction mixture in vacuo.<sup>[3]</sup>
- Dilute the remaining solution with water.<sup>[3]</sup>
- Extract the aqueous phase three times with ethyl acetate.<sup>[3]</sup>
- Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc- $\alpha$ -amino acid methyl ester.<sup>[3]</sup>

## Analytical Data

While specific analytical data for **Taltobulin intermediate-12** from a primary synthesis paper is not readily available in the public domain, the expected characterization would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to confirm the presence of all expected protons and carbons in the correct chemical

environments.

- Mass Spectrometry (MS): To confirm the molecular weight of the compound. For N-(tert-Butoxycarbonyl)-L-valine methyl ester, the expected molecular ion peak would correspond to its molecular weight of 231.29 g/mol .
- Infrared (IR) Spectroscopy: To identify key functional groups such as the ester and carbamate carbonyl groups.
- Optical Rotation: To confirm the stereochemistry of the L-valine starting material is retained.

## Signaling Pathways

**Taltobulin intermediate-12** is a synthetic precursor and is not known to have any independent biological activity or to be directly involved in any signaling pathways. The biological effects, such as the disruption of tubulin polymerization and induction of apoptosis, are attributed to the final product, Taltobulin.[5][6]

The mechanism of action of Taltobulin involves its binding to tubulin, which inhibits the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.



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